

# Di-p-Tolyl Phosphate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Di-p-Tolyl phosphate*

Cat. No.: *B032852*

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An In-depth Whitepaper on the Discovery, History, Synthesis, and Biological Interactions of **Di-p-Tolyl Phosphate** for Researchers, Scientists, and Drug Development Professionals.

## Abstract

**Di-p-tolyl phosphate** is an organophosphate ester that, along with its isomers and related aryl phosphates, has found applications as a flame retardant and plasticizer. This technical guide provides a comprehensive overview of the discovery and history of this class of compounds, detailed physicochemical and spectroscopic data, a plausible experimental protocol for its synthesis, and an exploration of its potential biological signaling pathway interactions. While specific historical and detailed experimental data for **di-p-tolyl phosphate** are sparse in the literature, this guide consolidates available information and provides context based on closely related and well-studied aryl phosphates.

## Discovery and History

The specific discovery of **di-p-tolyl phosphate** is not well-documented in readily available historical records. However, the broader class of aryl phosphates has a history dating back to the mid-19th century. The synthesis of tricresyl phosphate (TCP), a mixture of isomers, was first reported by Alexander Williamson in 1854.<sup>[1][2]</sup> This was achieved by reacting phosphorus pentachloride with cresol, which is a mixture of ortho-, meta-, and para-methylphenol.<sup>[1]</sup>

The industrial production and use of aryl phosphates, including those derived from cresol, began in the early 20th century. These compounds were initially utilized as plasticizers for

cellulose nitrate and later for polyvinyl chloride (PVC). Their flame-retardant properties also became highly valued. Modern manufacturing processes for tricresyl phosphates typically involve the reaction of cresol with phosphorus oxychloride or phosphoric acid.[2] Commercial tricresyl phosphate is generally a mixture of isomers, with the highly toxic ortho-isomer content being minimized in modern formulations.[1]

## Physicochemical and Spectroscopic Data

**Di-p-tolyl phosphate** is a white crystalline solid.[2] It is soluble in organic solvents such as chloroform, methanol, toluene, and ether.[2][3] A summary of its key physicochemical and spectroscopic properties is presented in the table below.

| Property                                       | Value  | Reference(s) |
|--|--|--------------|
| Molecular Formula                              | C <sub>14</sub> H <sub>15</sub> O <sub>4</sub> P                             | [2]          |
| Molecular Weight                               | 278.24 g/mol   | [3]          |
| Appearance                                     | White to off-white solid   | [2][3]       |
| Melting Point                                  | 60-65 °C   | [2]          |
| Solubility                                     | Soluble in chloroform (slightly), methanol (slightly), toluene, ether        | [2][3]       |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , est.)  | δ ~7.2 (d, 4H, Ar-H), δ ~7.0 (d, 4H, Ar-H), δ ~2.3 (s, 6H, CH <sub>3</sub> ) |              |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , est.) | δ ~150 (d), ~138 (s), ~130 (d), ~120 (d), ~21 (s)                            |              |
| <sup>31</sup> P NMR (CDCl <sub>3</sub> , est.) | δ ~ -10 to -20 ppm   |              |
| **IR (KBr, cm <sup>-1</sup> ) **               | ~3030 (Ar C-H), ~2920 (C-H), ~1280 (P=O), ~1180 (P-O-Ar), ~950 (P-OH)        |              |
| Mass Spec (EI, m/z)                            | 278 (M <sup>+</sup> ), 171, 107, 91  |              |

Note: Estimated spectroscopic data is based on typical values for similar aryl phosphate structures.

## Experimental Protocols

While a specific detailed experimental protocol for the synthesis of **di-p-tolyl phosphate** is not readily available in the literature, a plausible and effective method can be derived from general procedures for the synthesis of aryl phosphates. The following protocol describes a two-step process involving the formation of a dichloridate intermediate followed by reaction with p-cresol.

### 3.1. Synthesis of p-Tolyl Phosphorodichloridate

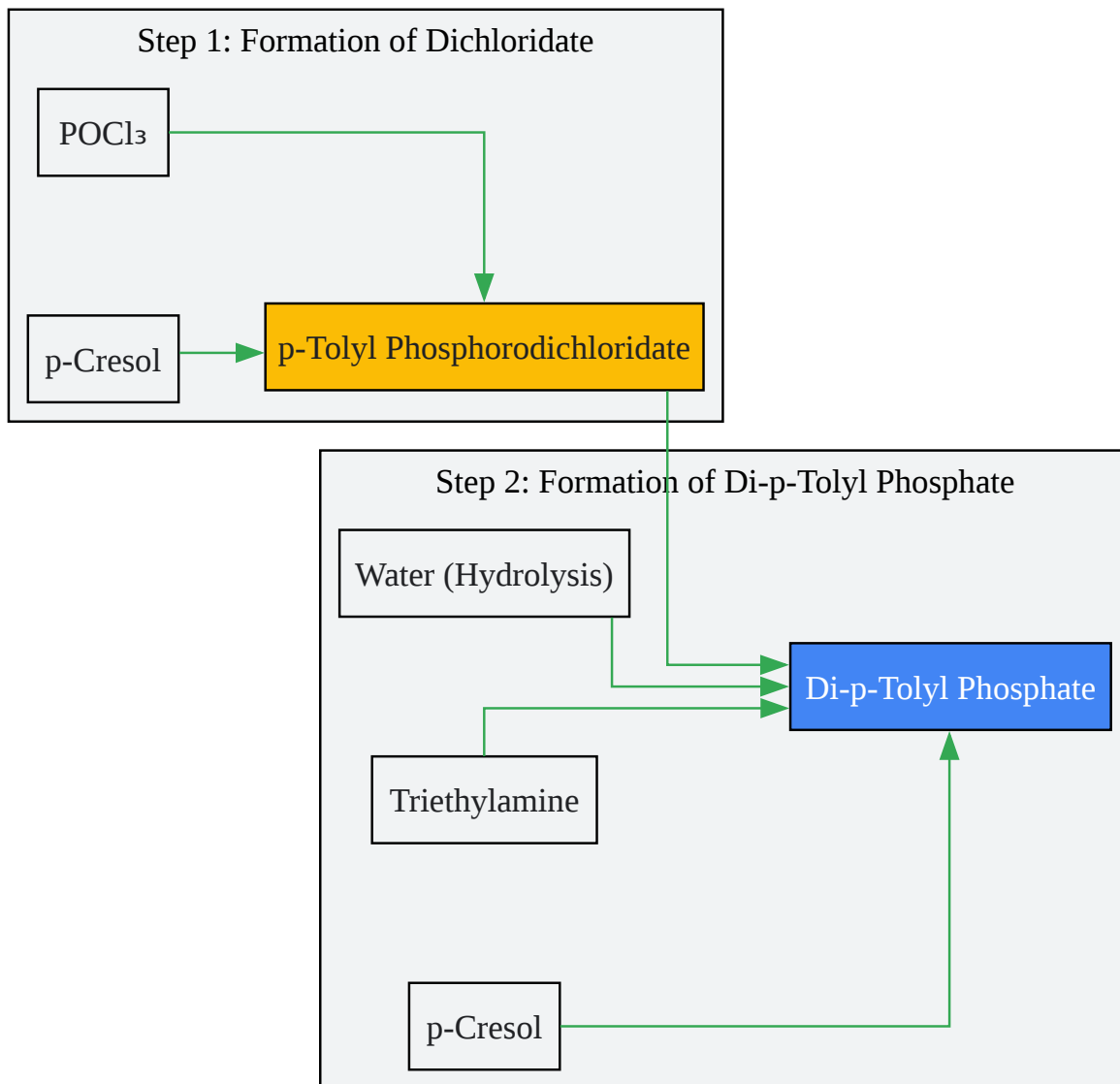
This initial step involves the reaction of p-cresol with phosphorus oxychloride.

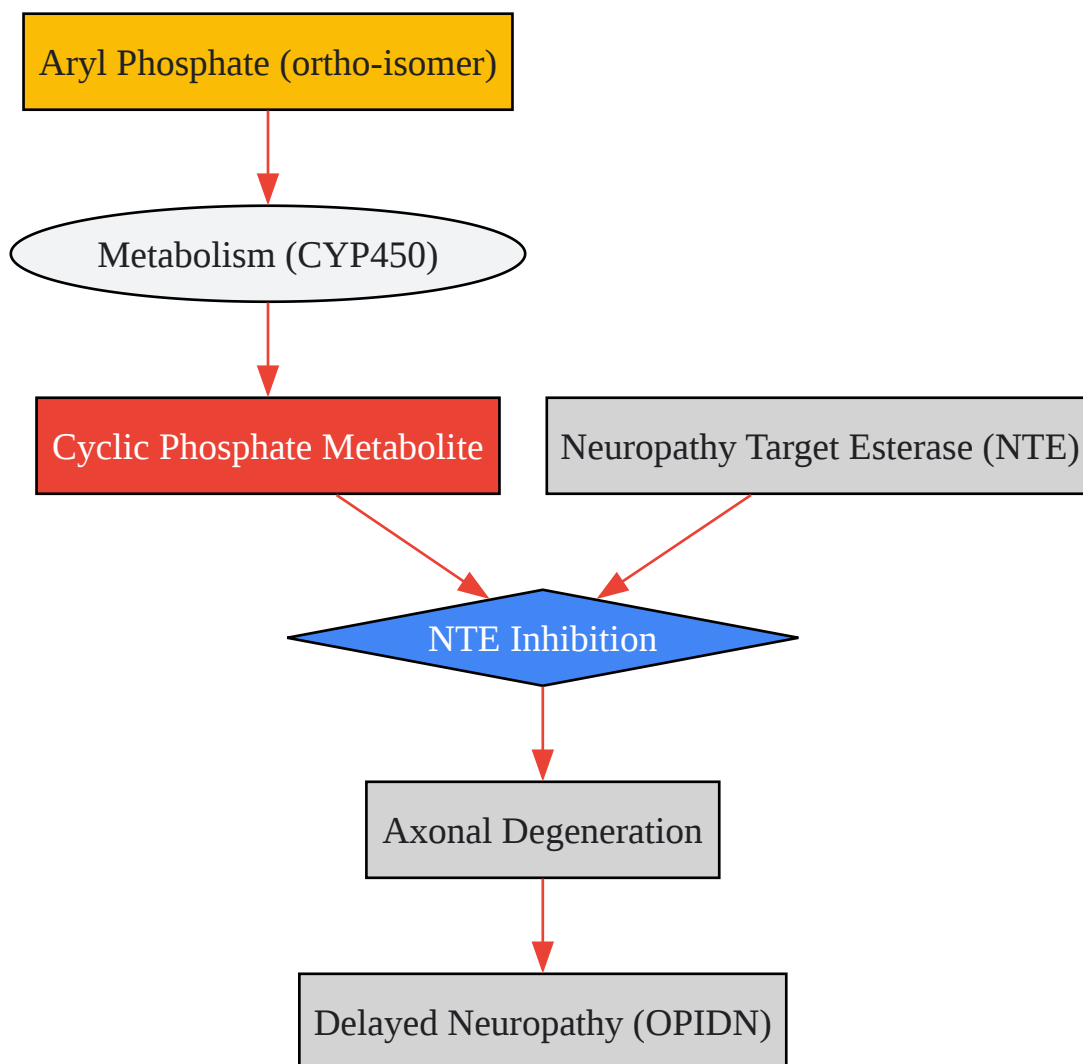
- Materials: p-cresol, phosphorus oxychloride ( $\text{POCl}_3$ ), anhydrous diethyl ether.
- Procedure:
  - In a three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, dissolve p-cresol (1 equivalent) in anhydrous diethyl ether.
  - Cool the solution in an ice bath.
  - Add phosphorus oxychloride (1 equivalent) dropwise from the dropping funnel with constant stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
  - The reaction progress can be monitored by TLC or  $^{31}\text{P}$  NMR.
  - Upon completion, the solvent is removed under reduced pressure to yield the crude p-tolyl phosphorodichloridate.

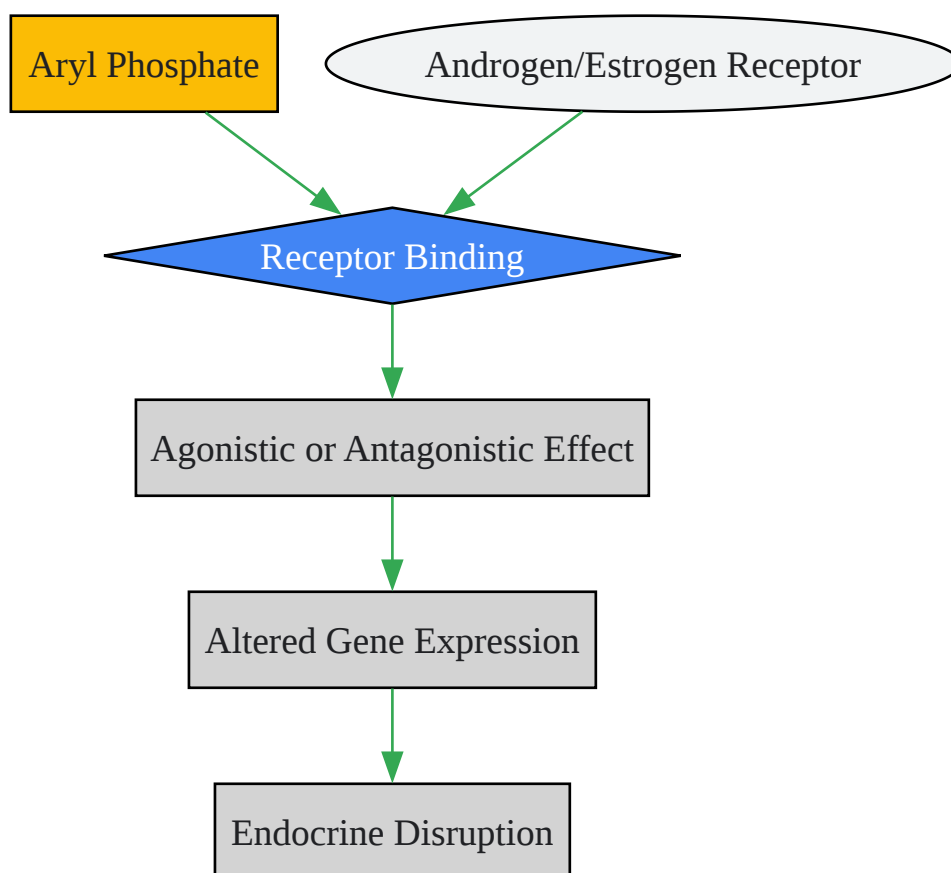
### 3.2. Synthesis of **Di-p-Tolyl Phosphate**

This step involves the reaction of the dichloridate intermediate with a second equivalent of p-cresol, followed by hydrolysis.

- Materials: p-tolyl phosphorodichloridate, p-cresol, triethylamine (TEA), anhydrous diethyl ether, water.
- Procedure:
  - Dissolve the crude p-tolyl phosphorodichloridate (1 equivalent) in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
  - In a separate flask, dissolve p-cresol (1 equivalent) and triethylamine (1 equivalent) in anhydrous diethyl ether.
  - Add the solution of p-cresol and triethylamine dropwise to the stirred solution of the dichloridate at 0 °C.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
  - The triethylamine hydrochloride salt will precipitate. Filter the reaction mixture to remove the salt.
  - To the filtrate, add a stoichiometric amount of water to hydrolyze the remaining P-Cl bond.
  - Stir the mixture for an additional 2 hours.
  - Wash the organic layer with dilute HCl, followed by brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - The crude **di-p-tolyl phosphate** can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).







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